1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers
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Overview
Description
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride, Mixture of Diastereomers, is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.6326 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methoxy group, and a carboxamide group, along with a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
The synthesis of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride typically involves the cyclization of suitable precursors under specific reaction conditionsThe hydrochloride salt is then formed by treating the compound with hydrochloric acid .
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reaction. The purification process may involve recrystallization or chromatography to separate the desired product from impurities.
Chemical Reactions Analysis
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carboxamide group into carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride has various scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound may have potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxamide group can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride: This compound has a similar structure but lacks the carboxamide group.
α-amino ketones: These compounds have an amino group and a ketone group, making them structurally similar.
The uniqueness of 1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride lies in its combination of functional groups and its stereoisomeric forms, which can lead to diverse chemical and biological activities.
Properties
IUPAC Name |
1-amino-3-methoxycyclobutane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-4-2-6(8,3-4)5(7)9;/h4H,2-3,8H2,1H3,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFHOYHKDSREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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